4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine
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Overview
Description
4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine is a heterocyclic compound that contains both an aminoethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an aminoethyl precursor with a triazole-forming reagent under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenated compounds and appropriate solvents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
4-(2-Aminoethyl)benzenesulfonamide: Used in synthetic organic chemistry and has similar structural features.
Uniqueness: 4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine is unique due to its triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-(2-Aminoethyl)-4H-1,2,4-triazol-3-amine, a derivative of the 1,2,4-triazole family, has garnered attention due to its diverse biological activities. This compound is part of a larger class known for their pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antifungal properties. This article aims to explore the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring with an aminoethyl side chain, which is critical for its biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. For instance, compounds similar to this compound were tested against various cancer cell lines. A study conducted by researchers demonstrated that derivatives exhibited significant growth inhibition in several cancer types. Specifically, compounds showed up to 41.25% growth inhibition in CNS cancer cell lines (SNB-75) at a concentration of 10−5M .
Compound | Cancer Cell Line | Percent Growth Inhibition |
---|---|---|
4e | SNB-75 | 41.25% |
4i | Various | Significant |
The dual action of targeting both tumor proliferation and angiogenesis was noted as a promising strategy for enhancing anticancer efficacy .
Antimicrobial Activity
The antimicrobial properties of triazoles are well-documented. Research indicates that 1,2,4-triazole derivatives can inhibit the growth of various pathogens. A recent evaluation showed that compounds with similar structures to this compound demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Pathogen Type | MIC (µg/mL) | Activity Level |
---|---|---|
Gram-positive | 3.9 | High |
Gram-negative | Varies | Moderate to High |
Anti-inflammatory Activity
Anti-inflammatory effects have also been observed in related triazole compounds. Studies indicated that certain derivatives significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). For example, one study reported a 44–60% decrease in TNF-α levels when treated with specific triazole derivatives .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : Many triazoles act as inhibitors of enzymes involved in critical pathways such as ergosterol biosynthesis in fungi.
- Cytokine Modulation : The compound may modulate immune responses by affecting cytokine release.
- Cell Cycle Interference : Some studies suggest that triazoles can interfere with cell cycle progression in cancer cells.
Case Studies
Several case studies illustrate the effectiveness of triazole derivatives in clinical settings:
-
Study on Anticancer Efficacy : A series of trials demonstrated that specific triazole derivatives led to significant tumor regression in animal models.
- Model : MDA-MB-231 breast cancer model
- Outcome : Notable reduction in tumor size after treatment with triazole compounds.
-
Evaluation of Antimicrobial Properties : Clinical isolates were treated with various triazole derivatives to assess their efficacy against resistant strains.
- Findings : Certain compounds showed effectiveness against multi-drug resistant strains.
Properties
Molecular Formula |
C4H9N5 |
---|---|
Molecular Weight |
127.15 g/mol |
IUPAC Name |
4-(2-aminoethyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C4H9N5/c5-1-2-9-3-7-8-4(9)6/h3H,1-2,5H2,(H2,6,8) |
InChI Key |
ZLNHQZQEMKGHDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=NN=C(N1CCN)N |
Origin of Product |
United States |
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